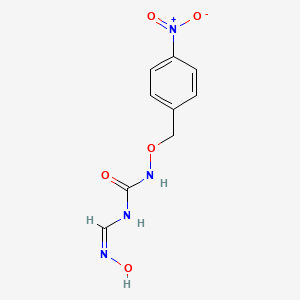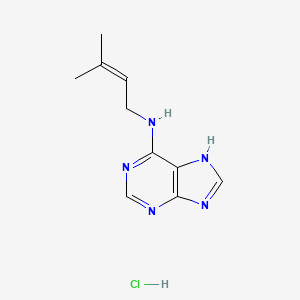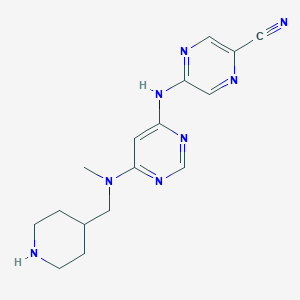
3-methylmorpholine-3-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylmorpholine-3-carbonitrile;hydrochloride is a chemical compound with the molecular formula C6H11ClN2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a nitrile group (-CN) and a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylmorpholine-3-carbonitrile;hydrochloride typically involves the reaction of morpholine with acetonitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-methylmorpholine-3-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
3-methylmorpholine-3-carbonitrile;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Employed in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-methylmorpholine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in hydrogen bonding and electrostatic interactions, affecting molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylmorpholine-2-carbonitrile;hydrochloride
- Methyl 3-methylmorpholine-3-carboxylate hydrochloride
- 2-Amino-3-cyano-4H-chromenes
Uniqueness
3-methylmorpholine-3-carbonitrile;hydrochloride is unique due to its specific structural features, such as the presence of both a nitrile group and a hydrochloride salt. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
1205749-09-2 |
|---|---|
Formule moléculaire |
C6H11ClN2O |
Poids moléculaire |
162.62 g/mol |
Nom IUPAC |
3-methylmorpholine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6(4-7)5-9-3-2-8-6;/h8H,2-3,5H2,1H3;1H |
Clé InChI |
REMUBCPYMCIJNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCCN1)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)




